molecular formula C24H35N3O2S B2869241 N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 1173763-07-9

N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2869241
CAS RN: 1173763-07-9
M. Wt: 429.62
InChI Key: UVFAVWISXXYGFK-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H35N3O2S and its molecular weight is 429.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to N-(2-ethylhexyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide have been synthesized and tested for their antimicrobial activities. For instance, a study on clubbed quinazolinone and 4-thiazolidinone compounds demonstrated potential antimicrobial activities against a range of bacterial and fungal species, including Escherichia coli and Candida albicans, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another research focused on new quinazolines as potential antimicrobial agents, further supporting the antimicrobial potential of such compounds (Desai, Shihora, & Moradia, 2007).

Analgesic Applications

Research into the analgesic activity of compounds bearing a quinazoline moiety revealed promising results. For example, compounds with a 6,8-Dibromo-2-methylquinazoline moiety showed significant analgesic activity, suggesting their utility in pain management (Saad, Osman, & Moustafa, 2011).

Anticancer Applications

The anticancer potential of quinazolinone-based derivatives has been explored, with studies indicating their effectiveness as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. Such compounds exhibited potent cytotoxic activity against various human cancer cell lines, underscoring their potential as effective anti-cancer agents (Riadi et al., 2021).

properties

IUPAC Name

N-(2-ethylhexyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-3-5-8-17(4-2)15-25-22(28)19-13-11-18(12-14-19)16-27-23(29)20-9-6-7-10-21(20)26-24(27)30/h6-7,9-10,17-19H,3-5,8,11-16H2,1-2H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAVWISXXYGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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